molecular formula C6H6N2O B8548371 1,3-dihydro-1-(2-propynyl)-2H-imidazol-2-one

1,3-dihydro-1-(2-propynyl)-2H-imidazol-2-one

Cat. No. B8548371
M. Wt: 122.12 g/mol
InChI Key: NYHXBIMDIXNUMD-UHFFFAOYSA-N
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Patent
US05157124

Procedure details

The 1,3-dihydro-1-(2-propynyl)-2H-imidazol-2-one intermediates were prepared as outlined in Scheme 2 for the synthesis of 1,3-dihydro-1-methyl-3-(2-propynyl)-2H-imidazol-2-one (X). Aminoacetaldehyde diethyl acetal was reacted with propargylbromide to give a mixture of the tertiary and secondary amines VII and VIII which were separated by chromatography on silica gel. Treatment of VIII with methyl isocyanate gave IX and this was heated in aqueous oxalic acid to give 1-methyl-3-(2-propynyl)-2H-imidazol-2-one (X).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
secondary amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]([CH2:7][C:8]#[CH:9])[C:3]1=[O:10].C(OC(OCC)CN)C.C(Br)C#C>>[CH2:7]([N:4]1[CH:5]=[CH:6][NH:2][C:3]1=[O:10])[C:8]#[CH:9].[CH3:1][N:2]=[C:3]=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(N(C=C1)CC#C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)Br
Step Three
Name
secondary amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
were separated by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C#C)N1C(NC=C1)=O
Name
Type
product
Smiles
CN=C=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05157124

Procedure details

The 1,3-dihydro-1-(2-propynyl)-2H-imidazol-2-one intermediates were prepared as outlined in Scheme 2 for the synthesis of 1,3-dihydro-1-methyl-3-(2-propynyl)-2H-imidazol-2-one (X). Aminoacetaldehyde diethyl acetal was reacted with propargylbromide to give a mixture of the tertiary and secondary amines VII and VIII which were separated by chromatography on silica gel. Treatment of VIII with methyl isocyanate gave IX and this was heated in aqueous oxalic acid to give 1-methyl-3-(2-propynyl)-2H-imidazol-2-one (X).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
secondary amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]([CH2:7][C:8]#[CH:9])[C:3]1=[O:10].C(OC(OCC)CN)C.C(Br)C#C>>[CH2:7]([N:4]1[CH:5]=[CH:6][NH:2][C:3]1=[O:10])[C:8]#[CH:9].[CH3:1][N:2]=[C:3]=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(N(C=C1)CC#C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)Br
Step Three
Name
secondary amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
were separated by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C#C)N1C(NC=C1)=O
Name
Type
product
Smiles
CN=C=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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